Methyl-2-deoxy-beta-L-erythro-pentofuranose
Overview
Description
Methyl-2-deoxy-beta-L-erythro-pentofuranose is an organic compound with the chemical formula C6H12O4. It is a solid crystalline substance that appears white to light yellow in color. This compound contains five carbon atoms and one oxygen atom in its chemical structure . It is known for its biological activities, including antibacterial and antiviral properties .
Mechanism of Action
Target of Action
Methyl-2-deoxy-beta-L-erythro-pentofuranose is an organic compound that has some important biological activities in the body . It can act as a natural antibiotic, exhibiting antibacterial and antiviral effects .
Mode of Action
As a natural antibiotic, it likely interacts with bacterial or viral targets, disrupting their normal functions and leading to their elimination from the body .
Biochemical Pathways
Given its antibacterial and antiviral properties, it likely interferes with the replication processes of bacteria and viruses, thereby inhibiting their growth and spread .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The result of this compound’s action would be the inhibition of bacterial and viral growth, leading to a decrease in infection severity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity .
Preparation Methods
Methyl-2-deoxy-beta-L-erythro-pentofuranose can be synthesized through various chemical methods. One common approach involves the use of oxidation-reduction reactions, where specific reagents are employed to achieve the desired transformation . Additionally, the compound can be prepared using amino carbamate compounds and cyanate compounds . Industrial production methods may involve large-scale chemical synthesis techniques, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
Methyl-2-deoxy-beta-L-erythro-pentofuranose undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Methyl-2-deoxy-beta-L-erythro-pentofuranose has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound’s antibacterial and antiviral properties make it valuable for studying microbial and viral infections . In medicine, it may be explored for its potential therapeutic effects against bacterial and viral diseases . Additionally, the compound’s unique chemical structure makes it useful in various industrial applications, including the development of new materials and chemical processes .
Comparison with Similar Compounds
Methyl-2-deoxy-beta-L-erythro-pentofuranose can be compared with other similar compounds, such as Methyl-2-deoxy-beta-D-ribofuranoside and Methyl-2-deoxy-beta-D-erythro-pentofuranose . These compounds share similar chemical structures but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific stereochemistry and the resulting biological properties .
Properties
IUPAC Name |
(2S,3R,5S)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGJZDFWPSOTHM-SRQIZXRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H](O1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001267295 | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144301-85-9 | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144301-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-deoxy-β-L-erythro-pentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001267295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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